6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes . Some of the methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-based synthesis: Using catalysts such as montmorillonite K-10, NaHSO4·SiO2, or other heterogeneous and reusable catalysts can enhance the efficiency and environmental friendliness of the synthesis process.
One-pot reactions: These reactions involve combining all reactants in a single reaction vessel, simplifying the process and reducing waste.
Solvent-free reactions: Conducting reactions without solvents can minimize environmental impact and improve safety.
Ionic liquids and ultrasound-promoted synthesis: These methods use ionic liquids or ultrasound to facilitate reactions, offering advantages in terms of reaction rates and selectivity.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylic acid alcohols or amines.
Scientific Research Applications
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the dimethyl and propylphenyl substituents, resulting in different chemical and biological properties.
2-Methylquinoline-4-carboxylic acid: Contains a single methyl group at the 2-position, leading to variations in reactivity and applications.
8-Methylquinoline-4-carboxylic acid:
The unique combination of substituents in this compound contributes to its distinct properties and applications in scientific research.
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCBINKOKQECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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